molecular formula C15H29Cl B12647654 7-Pentadecene, 15-chloro-, (7Z)- CAS No. 71566-62-6

7-Pentadecene, 15-chloro-, (7Z)-

Cat. No.: B12647654
CAS No.: 71566-62-6
M. Wt: 244.84 g/mol
InChI Key: NPEMZZIYCPOSKK-BQYQJAHWSA-N
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Description

7-Pentadecene, 15-chloro-, (7Z)-: is an organic compound with the molecular formula C15H29Cl It is a chlorinated derivative of pentadecene, characterized by the presence of a chlorine atom at the 15th position and a double bond at the 7th position in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecene, 15-chloro-, (7Z)- typically involves the coupling reaction between a nucleophilic reagent, such as a (7Z)-15-halo-7-pentadecene compound, and a 1-halooctane compound. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of 7-Pentadecene, 15-chloro-, (7Z)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Pentadecene, 15-chloro-, (7Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

    Oxidation: Formation of 15-chloro-7-pentadecen-1-ol, 15-chloro-7-pentadecenal, or 15-chloro-7-pentadecenoic acid.

    Reduction: Formation of 15-chloropentadecane.

    Substitution: Formation of various substituted pentadecene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Pentadecene, 15-chloro-, (7Z)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block for the synthesis of various organic compounds .

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and interactions with biological molecules. Its chlorinated structure may influence its biological activity and interactions with enzymes and receptors .

Medicine: While specific medical applications are still under investigation, chlorinated alkenes like 7-Pentadecene, 15-chloro-, (7Z)- are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 7-Pentadecene, 15-chloro-, (7Z)- involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine atom and the double bond in the Z-configuration may influence its binding affinity and reactivity with these targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

  • 7-Pentadecene, 15-bromo-, (7Z)-
  • 7-Pentadecene, 15-iodo-, (7Z)-
  • 7-Pentadecene, 15-fluoro-, (7Z)-

Comparison: Compared to its brominated, iodinated, and fluorinated counterparts, 7-Pentadecene, 15-chloro-, (7Z)- is unique due to the specific reactivity and properties conferred by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making 7-Pentadecene, 15-chloro-, (7Z)- a balanced choice for various chemical reactions and applications .

Properties

CAS No.

71566-62-6

Molecular Formula

C15H29Cl

Molecular Weight

244.84 g/mol

IUPAC Name

(E)-15-chloropentadec-7-ene

InChI

InChI=1S/C15H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h7-8H,2-6,9-15H2,1H3/b8-7+

InChI Key

NPEMZZIYCPOSKK-BQYQJAHWSA-N

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCl

Canonical SMILES

CCCCCCC=CCCCCCCCCl

Origin of Product

United States

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